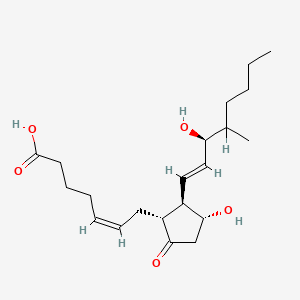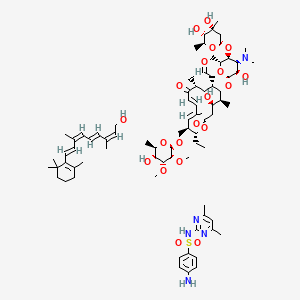![molecular formula C15H11FO2 B1240532 [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B1240532.png)
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group
Méthodes De Préparation
The synthesis of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone typically involves the reaction of a fluorophenyl compound with an epoxide. One common method includes the use of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole as a precursor . The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .
Analyse Des Réactions Chimiques
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone can be compared with similar compounds such as:
1-[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole: This compound shares a similar oxirane ring structure but differs in the presence of a triazole group.
Epoxiconazole: Another compound with a similar oxirane ring, used primarily as a fungicide.
Propriétés
Formule moléculaire |
C15H11FO2 |
|---|---|
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11FO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H/t14-,15+/m0/s1 |
Clé InChI |
JSNXRAUQMWIZHM-LSDHHAIUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Synonymes |
4-fluorochalcone oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)




![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)

![[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate](/img/structure/B1240459.png)






